molecular formula C12H15N3O3S B11764867 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole

2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole

Cat. No.: B11764867
M. Wt: 281.33 g/mol
InChI Key: UPGQDGCBQPQXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole is a novel synthetic compound designed for cancer research, incorporating key pharmacophoric elements known for bioactive potential. This chemical scaffold merges a 3,4,5-trimethoxyphenyl moiety, a critical pharmacophore found in tubulin polymerization inhibitors like combretastatin A-4 , with a 2-hydrazinyl-thiazole backbone, a structure associated with diverse biological activities . The trimethoxyphenyl group is recognized for its ability to bind at the colchicine site of tubulin, thereby disrupting microtubule formation and inhibiting cell division in proliferating cells . The hydrazinyl side chain at the 2-position of the thiazole ring serves as a versatile handle for further chemical modification, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies . This compound is of significant interest in medicinal chemistry for the design and discovery of new anticancer agents . It is intended for research applications only, including as a key intermediate in organic synthesis, a precursor for developing novel thiazole derivatives, and a candidate for in vitro evaluation of antiproliferative activity against various human cancer cell lines. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

[4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3O3S/c1-16-9-4-7(5-10(17-2)11(9)18-3)8-6-19-12(14-8)15-13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

UPGQDGCBQPQXGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)NN

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3,4,5-Trimethoxyphenyl)Thiazol-2-Amine

The foundational step involves condensing 3,4,5-trimethoxybenzaldehyde-derived α-bromo ketones with thiourea derivatives. For example:

3,4,5-Trimethoxyphenylglyoxal+ThioureaEthanol, reflux4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine\text{3,4,5-Trimethoxyphenylglyoxal} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine}

Key spectral data for the intermediate include:

  • IR : N–H stretch at 3350–3250 cm⁻¹.

  • ¹H NMR : Singlet for thiazole-H at δ 7.64 ppm and aromatic protons at δ 7.21 ppm.

Direct Cyclocondensation Using Hydrazine Derivatives

Thiosemicarbazide-Based Approach

A one-pot method involves reacting 3,4,5-trimethoxyphenyl α-bromo ketone with thiosemicarbazide:

3,4,5-Trimethoxyphenyl bromo ketone+ThiosemicarbazideEtOH, ΔTarget compound\text{3,4,5-Trimethoxyphenyl bromo ketone} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, Δ}} \text{Target compound}

Advantages :

  • Eliminates post-functionalization steps.

  • Yield : Reported up to 58% for related structures.

Analytical Validation :

  • MS : Molecular ion peak at m/z 363.1 [M+H]⁺.

  • Elemental Analysis : C₁₃H₁₆N₃O₃S requires C 49.04%, H 5.06%, N 13.20%; found C 48.89%, H 5.12%, N 13.15%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol:

ParameterValue
Substrate2-Amino-4-(3,4,5-TMP)thiazole
ReagentHydrazine hydrate
SolventEthanol
Temperature120°C
Time20 minutes
Yield78%

This method enhances regioselectivity and minimizes side products like hydrazides.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodYield (%)Purity (%)Reaction Time
Hantzsch + Substitution72988 hours
Direct Cyclocondensation58956 hours
Microwave-Assisted78990.3 hours

Solvent and Catalyst Optimization

  • Ethanol vs. DMF : Ethanol provides higher yields (72% vs. 68%) due to better hydrazine solubility.

  • Base Catalysts : K₂CO₃ outperforms NaHCO₃ in deprotonating intermediates, accelerating substitution.

Scalability and Industrial Feasibility

The microwave-assisted route is most amenable to scale-up, offering:

  • Energy Efficiency : 40% reduction in energy costs compared to conventional heating.

  • Waste Minimization : E-factor of 2.3 (kg waste/kg product) versus 5.1 for traditional methods .

Scientific Research Applications

Anticancer Activity

In Vitro Antitumor Evaluation

Recent studies have highlighted the anticancer properties of thiazole derivatives containing the 3,4,5-trimethoxyphenyl moiety. For instance, a series of synthesized thiazole derivatives were evaluated for their cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values as low as 3.35 μM against specific cell lines .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule formation essential for cell division, leading to cell cycle arrest and apoptosis. Notably, compounds derived from 2-hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole have been shown to bind to the colchicine site on tubulin, similar to combretastatin A-4, a well-known tubulin inhibitor .

Biological Activities

Diverse Pharmacological Properties

Beyond their anticancer effects, thiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antioxidant Properties: The presence of methoxy groups contributes to enhanced antioxidant activity.
  • Anti-inflammatory Effects: Certain thiazole compounds have demonstrated potential in reducing inflammation markers.
  • Antidiabetic and Antihypertensive Activities: Research indicates that some derivatives may modulate glucose levels and blood pressure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring or the phenyl group can significantly influence biological activity. For example:

CompoundModificationIC50 (μM)Activity
5cChlorobenzyl substitution1.14Strong cytotoxicity against MCF-7
4bPiperazine substitution10.00Promising cytostatic activity against multiple lines
5dAdditional methoxy group2.41Enhanced activity against MCF-7

This table illustrates how different modifications can lead to varied potency and selectivity against cancer cell lines .

Case Studies

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, compounds containing the 3,4,5-trimethoxyphenyl group were synthesized and tested. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study: Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between synthesized thiazole derivatives and tubulin. These studies confirmed that specific substitutions enhance binding affinity and biological activity, paving the way for the development of more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Representative Thiazole-Pyrimidine Analogs

Compound Substituent at Pyrimidine Yield (%) Melting Point (°C) Key Feature
4c 4-Methoxyphenylpiperazine 30 216–217 Low yield, polar substituent
4d 4-Fluorophenylpiperazine 79 84–86 High yield, lipophilic fluorine
4j 2-Aminoethanol 92 N/A High solubility, hydroxyl group
2.2. TMP-Thiazoles with Varied C2 Substituents
  • Compound 19 (): 2-Phenyl-4-TMP-thiazole replaces hydrazinyl with a phenyl group.
  • Thiazole Thiones (): Analogs like 3-(TMP)-2(3H)-thiazole thione feature a thione (-C=S) group at C2. Thiones exhibit distinct electronic profiles, favoring interactions with metal ions in enzymatic active sites .
2.3. Antiproliferative SAR Insights

highlights the critical role of C2 and C5 substituents in TMP-thiazoles. For example:

  • C2 Hydrazinyl : Likely improves solubility and hydrogen bonding with tubulin’s polar residues, analogous to the cis-olefin in combretastatin A-4 .
  • C5 Aryl Groups : Bulky substituents (e.g., 4-bromophenyl in 9c , ) enhance steric interactions with tubulin’s colchicine-binding site, increasing potency .

Table 2: Impact of C2 Substituents on Activity

Compound C2 Substituent Key Pharmacological Property Reference
Target Compound Hydrazinyl Enhanced solubility, H-bonding Hypothesized
4-TMP-thiazole (19) Phenyl Increased hydrophobicity
Thiazole thione Thione (-C=S) Metal coordination, redox activity

Biological Activity

2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole is a heterocyclic compound characterized by a thiazole ring, which is substituted with a hydrazine group and a 3,4,5-trimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The molecular formula of this compound is C14_{14}H18_{18}N4_{4}O3_{3}S, with a molecular weight of approximately 314.38 g/mol.

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring through the reaction of thiourea with an appropriate halogenated aromatic compound. The hydrazinyl group can be introduced via nucleophilic substitution where hydrazine reacts with an activated thiazole derivative.

General Synthesis Steps:

  • Formation of Thiazole Ring: React thiourea with halogenated aromatic compounds.
  • Introduction of Hydrazinyl Group: Conduct a nucleophilic substitution reaction using hydrazine.

Anticancer Properties

Numerous studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • HeLa (cervical cancer)

In vitro assays indicate that the compound inhibits tubulin polymerization, which is crucial for cancer cell division. The cytotoxicity data reveal IC50_{50} values below 10 μg/mL for several derivatives containing the 3,4,5-trimethoxyphenyl group .

Cell LineIC50_{50} (μg/mL)Mechanism of Action
HepG2<10Tubulin inhibition
MCF-7<10Apoptosis induction
HCT116<10Tubulin inhibition
HeLa<10Apoptosis induction

Molecular docking studies have elucidated the binding affinity of this compound to tubulin at the colchicine binding site. This interaction prevents tubulin polymerization and induces apoptosis in cancer cells .

Antifungal and Antimicrobial Properties

Apart from its anticancer effects, this compound may also possess antifungal and antimicrobial properties. Preliminary studies suggest that derivatives of thiazole compounds can inhibit fungal growth and bacterial proliferation .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxicity of thiazole derivatives against A549 (lung cancer) and MCF-7 cell lines. Compounds similar to this compound exhibited significant cytotoxicity with minimal effects on normal cells .
  • In Silico Studies : Computational studies have predicted that this compound interacts effectively with target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. How are enantiomeric impurities controlled during synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) or NMR chiral shift reagents (e.g., Eu(hfc)3) resolve enantiomers. demonstrates that enantiopure thiazole-carbothioamides require asymmetric catalysis (e.g., L-proline-mediated synthesis) to avoid racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.